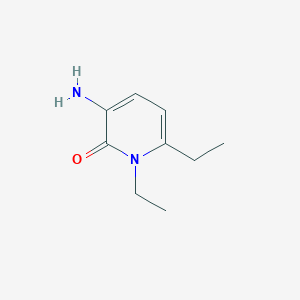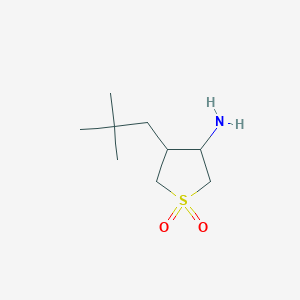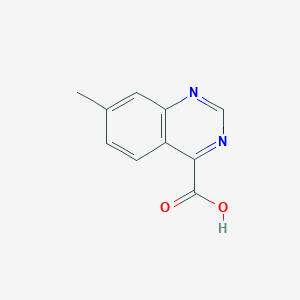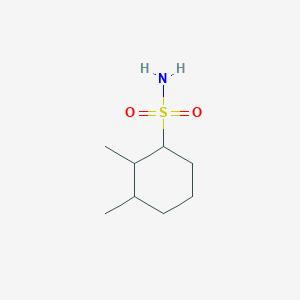
2,3-Dimethylcyclohexane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylcyclohexane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is a derivative of cyclohexane, where two methyl groups are substituted at the 2nd and 3rd positions, and a sulfonamide group is attached to the 1st position of the cyclohexane ring. It is used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohexane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclohexanol with sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with ammonia or an amine to form the sulfonamide .
Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride. The sulfonyl chlorides are then reacted with amines to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
2,3-Dimethylcyclohexane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, and substituted sulfonamides, depending on the reaction conditions and reagents used.
科学研究应用
2,3-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 2,3-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. This inhibition leads to the disruption of bacterial cell division and growth . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
相似化合物的比较
2,3-Dimethylcyclohexane-1-sulfonamide can be compared with other similar compounds, such as:
1,2-Dimethylcyclohexane: This compound has methyl groups at the 1st and 2nd positions but lacks the sulfonamide group.
1,3-Dimethylcyclohexane: Similar to this compound but with methyl groups at the 1st and 3rd positions.
Cyclohexane-1-sulfonamide: This compound has a sulfonamide group at the 1st position but lacks the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
属性
分子式 |
C8H17NO2S |
|---|---|
分子量 |
191.29 g/mol |
IUPAC 名称 |
2,3-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-4-3-5-8(7(6)2)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
InChI 键 |
NLLORZNHXJUHAO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1C)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Bromopyridin-3-yl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid](/img/structure/B13227251.png)
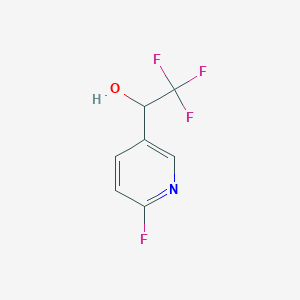


![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol](/img/structure/B13227272.png)
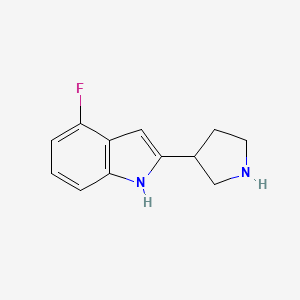
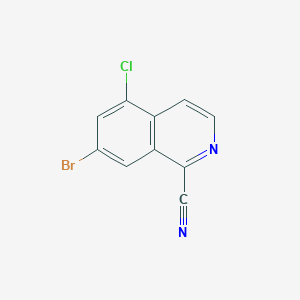

![1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine hydrochloride](/img/structure/B13227300.png)
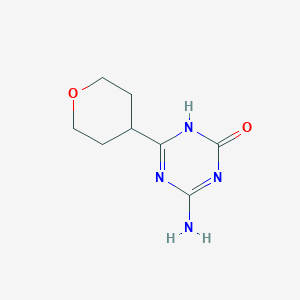
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13227322.png)
